molecular formula C18H12N2O2 B2382626 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 325809-26-5

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

Cat. No. B2382626
CAS RN: 325809-26-5
M. Wt: 288.306
InChI Key: YGKAPNHRYVQTIE-UDWIEESQSA-N
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Description

The compound “2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile” is a solid substance . It has a molecular weight of 288.31 . The IUPAC name for this compound is 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile . The InChI code for this compound is 1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 288.31 . The IUPAC name for this compound is 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile . The InChI code for this compound is 1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ .

Scientific Research Applications

Urease Inhibition

The compound has been identified as a potent urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a process that can contribute to the pathogenesis of certain diseases. Therefore, urease inhibitors have potential therapeutic applications.

Antibacterial Activity

The compound has shown significant antibacterial activity . It was tested against selected microbes and exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate . This suggests that the compound could be used in the development of new antibacterial drugs.

Antioxidant Activity

The compound has also been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Schiff Base Ligand

The compound is a type of Schiff base ligand . Schiff bases are often used in coordination chemistry due to their ability to form stable complexes with metals. These complexes have been studied for their potential biological activities.

Pharmaceutical Agent Development

The compound has been studied for its potential as a pharmaceutical agent . The development of new pharmaceutical agents is a crucial aspect of medicinal chemistry and the healthcare industry.

Coordination Complexes

The compound has been used to form coordination complexes with copper (II) . These complexes have been studied for their potential biological activities, including urease inhibition and antibacterial activity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been known to target bacterial proteins, making them effective as antibacterial agents .

Mode of Action

The compound interacts with its targets, potentially bacterial proteins, by binding to them. The binding affinity of the compound for E. coli was found to be 6.6 kcal/mol, indicating a strong interaction . This interaction can disrupt the normal function of the target proteins, leading to the antibacterial effects observed.

Result of Action

The compound exhibits antimicrobial activity against several tested microorganisms . It was found to be ineffective against candida albicans isolate, which exhibited zero diameter zone of inhibition

properties

IUPAC Name

2-[(E)-(2-hydroxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKAPNHRYVQTIE-UDWIEESQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CC=C3O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=CC=C3O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

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